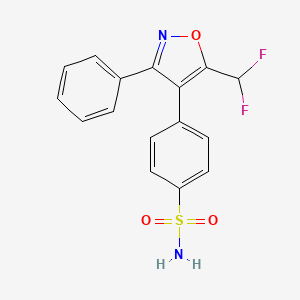

COX-2 Inhibitor II

Overview

Description

COX-2 Inhibitor II is a chemical compound that has gained immense popularity in the field of scientific research. It is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the production of prostaglandins, a group of lipid molecules that regulate various physiological processes. This compound has been extensively used in the laboratory to investigate the role of COX-2 in various diseases and to develop novel therapeutic strategies.

Scientific Research Applications

COX-2 and Cancer Prevention

COX-2 inhibitors show promise in cancer prevention, particularly in colorectal cancer (CRC). Observational and randomized controlled studies have demonstrated the protective effects of COX-2 inhibitors against CRCs. This is attributed to the overexpression of COX-2 in early and advanced CRC tissues, which correlates with poor prognosis. Experimental studies have thus identified COX-2 as an important player in carcinogenesis, with selective COX-2 inhibitors approved as adjunctive therapy for patients with familial polyposis and being evaluated for use in wider populations (Brown & DuBois, 2005).

Impact on Adipocyte Differentiation

Selective COX-2 inhibitors have been shown to impair adipocyte differentiation. This inhibition occurs during the early clonal expansion phase, limiting cell cycle reentry required for terminal adipocyte differentiation. This finding suggests that modulating COX-2 enzyme activity via selective inhibitors might offer new perspectives in controlling obesity and related metabolic diseases (Fajas, Miard, Briggs, & Auwerx, 2003).

COX-2 Inhibitors in Breast Cancer Management

COX-2 inhibitors are considered potential therapeutic agents in managing breast cancer. Their role in inhibiting carcinogenesis and the molecular mechanisms behind COX-2 expression in breast cancer are of significant interest. Research suggests that COX-2 inhibitors can impact the biochemical pathways in cancer cells, thus providing a novel approach to cancer treatment (Regulski et al., 2016).

Application in Predicting COX-2 Inhibitory Activity

Recent studies have aimed to identify amino acid clusters in COX-2 that can accurately predict its inhibitory activity. This approach is crucial in screening and predicting the efficacy of COX-2 inhibitors and holds potential for the development of new therapeutic agents (Chaudhary & Aparoy, 2020).

Role in Epilepsy Management

Emerging research indicates the potential use of COX-2 inhibitors in epilepsy management. This stems from the role of neuroinflammation in epilepsy and the increased expression of COX-2 during seizures. COX-2 inhibitors might serve as a neurotherapeutic target, offering new strategies for epilepsy treatment (Rawat, Kukal, Dahiya, & Kukreti, 2019).

properties

IUPAC Name |

4-[5-(difluoromethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S/c17-16(18)15-13(10-6-8-12(9-7-10)24(19,21)22)14(20-23-15)11-4-2-1-3-5-11/h1-9,16H,(H2,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSOGWILWKEIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437825 | |

| Record name | COX-2 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181696-33-3 | |

| Record name | COX-2 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

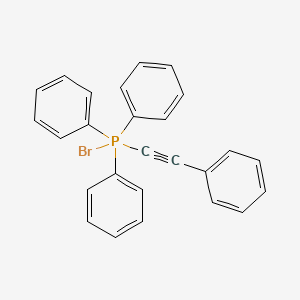

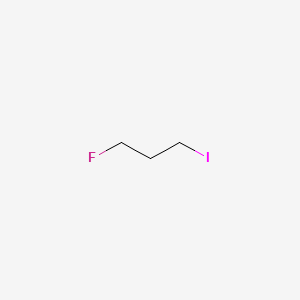

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

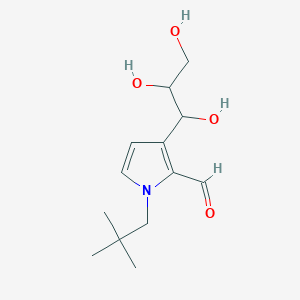

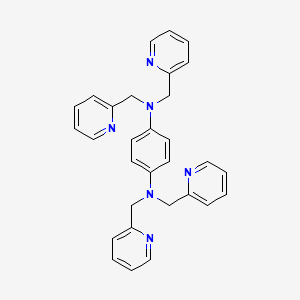

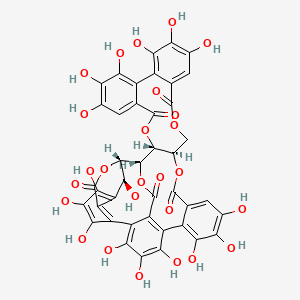

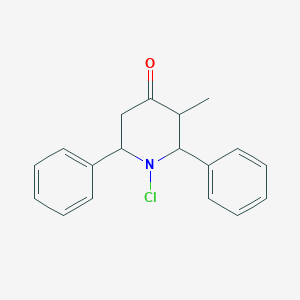

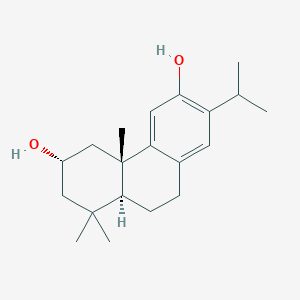

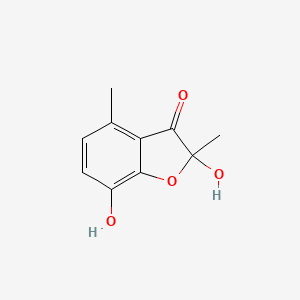

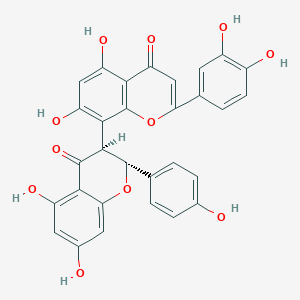

Feasible Synthetic Routes

Q & A

Q1: The research mentions using a COX-2 inhibitor to investigate the role of different suppressive factors in myeloid-derived suppressor cell (MDSC) function. Why was a COX-2 inhibitor included in this study on atherosclerosis?

A1: Atherosclerosis, while primarily driven by lipid accumulation, involves chronic inflammation within the artery walls. Cyclooxygenase-2 (COX-2) is an enzyme involved in the production of prostaglandins, which are lipid mediators that play a role in inflammation []. Previous research has suggested a potential link between COX-2 activity and the progression of atherosclerosis. Therefore, including a COX-2 inhibitor in this study likely aimed to investigate whether prostaglandins, produced downstream of COX-2, contribute to the suppressive function of MDSCs in the context of atherosclerosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]adenosine](/img/structure/B1254133.png)

![(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B1254141.png)